molecular formula C22H19N5O5 B1225605 3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid

3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid

Cat. No.: B1225605
M. Wt: 433.4 g/mol
InChI Key: PMSLMKMMVHGGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid is a member of pyrazoles and a ring assembly.

Scientific Research Applications

  • Anti-Breast Cancer Activity : A study synthesized derivatives of 4-Aminoantipyrine, including compounds structurally related to the mentioned chemical, which exhibited significant anti-breast cancer activity. These compounds demonstrated inhibitory effects against the human tumor breast cancer cell line MCF7, highlighting their potential as anticancer agents (Ghorab, El-Gazzar, & Alsaid, 2014).

  • Heterocyclic Synthesis and Antibacterial Properties : Another study focused on synthesizing new polyheterocyclic ring systems derived from similar compounds. These newly synthesized heterocycles were tested for their in vitro antibacterial properties, indicating potential applications in antimicrobial treatments (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

  • Utility in Heterocyclic Synthesis : A research effort explored the use of related enaminonitriles in heterocyclic synthesis. The study led to the development of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of these compounds in creating diverse chemical structures (Fadda, Etman, El-Seidy, & Elattar, 2012).

  • Antibacterial Activities of Schiff Bases : Research on Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, a structurally related compound, revealed moderate to good antibacterial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : Another study synthesized derivatives of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, closely related to the mentioned chemical, and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several compounds showed significant inhibitory activity (Abdellatif et al., 2014).

  • Building Blocks for Functionalised Heterocycles : A study reported on the reactions of 4-phenyl- and 4-(4-antipyrinyl)-2-aminothiazole [where “4-antipyrinyl-” is a shorthand for “4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1-H-pyrazol-4yl)-”] for synthesizing highly functionalised heterocycles, demonstrating the compound's role as a versatile building block in chemical synthesis (Kaupp, Amer, Metwally, & Abdel‐Latif, 2003).

Properties

Molecular Formula

C22H19N5O5

Molecular Weight

433.4 g/mol

IUPAC Name

3-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]-4-oxophthalazine-1-carboxylic acid

InChI

InChI=1S/C22H19N5O5/c1-13-18(21(30)27(25(13)2)14-8-4-3-5-9-14)23-17(28)12-26-20(29)16-11-7-6-10-15(16)19(24-26)22(31)32/h3-11H,12H2,1-2H3,(H,23,28)(H,31,32)

InChI Key

PMSLMKMMVHGGQE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C(=O)O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid
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3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid
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3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid
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3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid
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3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid
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3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid

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